molecular formula C19H26N6O2 B5623806 4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine

4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine

Cat. No. B5623806
M. Wt: 370.4 g/mol
InChI Key: LAYYIEKNIDDFKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving morpholine and triazole derivatives often employs multi-step reactions that may include cycloadditions, substitutions, and ring-closing strategies. For example, compounds involving morpholine as part of heterocyclic systems have been synthesized through reactions with ethyl bromopyruvate, leading to tetrahydroindole derivatives as potential intermediates for further chemical transformations (Mamedov et al., 2019).

Molecular Structure Analysis

The determination of molecular structures of complex molecules like 4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine can be achieved through X-ray crystallography, revealing key structural features such as ring conformations and substituent orientations. Studies have shown the ability to determine the crystal structures of related compounds, providing insights into their spatial arrangements and potential for intermolecular interactions (Aydinli et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such molecules can be influenced by their heterocyclic components, enabling a variety of chemical transformations. For instance, pyrolysis of triazolines can yield amidines and benzanilides, indicating the potential for thermal stability and reactivity under specific conditions (Pocar et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly affected by their molecular structures. Advanced analogues of morpholine and piperazine have been studied for their physical properties, offering a basis for understanding the behavior of similar compounds under various conditions (Sokolenko et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and nucleophilicity, of molecules containing morpholine, piperidine, and triazole rings can be explored through spectroscopic methods and reactivity studies. For example, spectroscopic characterization of Co(III) complexes with morpholine demonstrates the influence of these heterocyclic moieties on the electronic environment and potential for forming coordination compounds (Amirnasr et al., 2001).

properties

IUPAC Name

[1-(2-morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c26-19(25-7-2-1-5-18(25)16-4-3-6-20-14-16)17-15-24(22-21-17)9-8-23-10-12-27-13-11-23/h3-4,6,14-15,18H,1-2,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYYIEKNIDDFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CN(N=N3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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